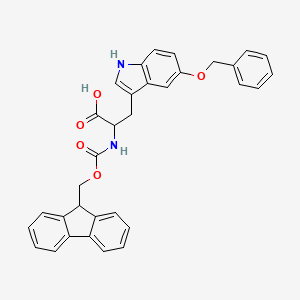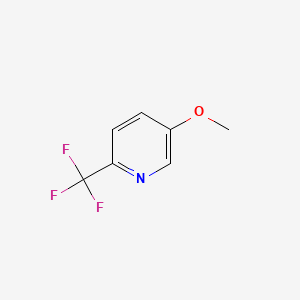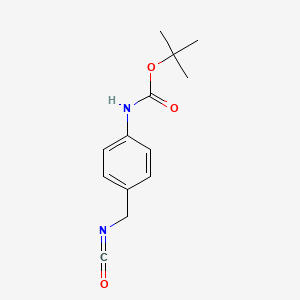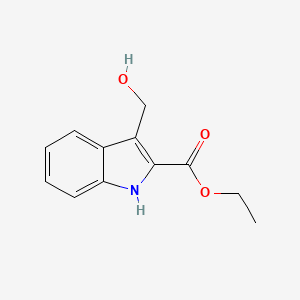
Fmoc-5-benzyloxy-DL-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-5-benzyloxy-DL-tryptophan is a useful research compound. Its molecular formula is C33H28N2O5 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Development of Fluorescent Amino Acids and Peptides
Fmoc-5-benzyloxy-DL-tryptophan has been utilized in the development of new fluorescent amino acids, such as DL-2-Amino-3-(7-methoxy-4-coumaryl)propionic acid (Amp). This has been synthesized as an alternative to tryptophan in quenched fluorescent peptide substrates for peptidases, enhancing the study of enzyme activities and interactions (Knight, 1991).
2. Solid-Phase Peptide Synthesis
This compound has been integral in the solid-phase synthesis of peptides. For instance, its derivatives have been used in the synthesis of tryptophan-containing dipeptide derivatives, which serve as antagonists for certain receptors and have implications in the treatment of inflammatory diseases (Hwang et al., 2013).
3. Synthesis of Bioactive Peptides
It has also played a crucial role in the synthesis of bioactive peptides, like indolicidin, an antimicrobial peptide. The optimized synthesis protocols using Fmoc-amino acid derivatives have facilitated the production of highly pure peptide forms, aiding in detailed biochemical and therapeutic studies (van Abel et al., 2009).
4. Study of Supramolecular Self-Assembly
Research has explored the use of Fmoc-modified amino acids and peptides, including this compound, in studying supramolecular self-assembly. This has implications in understanding biological processes and developing new materials with unique properties (Tao et al., 2016).
Safety and Hazards
作用機序
Target of Action
Fmoc-5-benzyloxy-DL-tryptophan is primarily used in proteomics research . The compound’s primary targets are the proteins that are being synthesized or studied in the research.
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is used in chemical peptide synthesis . It acts as a protective group for the Nα-amino group of an activated incoming amino acid during peptide synthesis . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which makes it very useful for monitoring coupling and deprotection reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the proteins being synthesized in the research. As a reagent in peptide synthesis, it plays a role in the formation of peptide bonds, which are crucial in the structure and function of proteins .
Pharmacokinetics
Its molecular weight is 5326 , which could influence its bioavailability and pharmacokinetics.
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. It is recommended to store the compound at room temperature . The specifics of how these factors influence the compound’s action, efficacy, and stability would depend on the exact conditions of the peptide synthesis process.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O5/c36-32(37)31(16-22-18-34-30-15-14-23(17-28(22)30)39-19-21-8-2-1-3-9-21)35-33(38)40-20-29-26-12-6-4-10-24(26)25-11-5-7-13-27(25)29/h1-15,17-18,29,31,34H,16,19-20H2,(H,35,38)(H,36,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAALCSXQUBDIHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)

![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)





